![molecular formula C14H23N3O2 B2609398 2-环戊基-N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}乙酰胺 CAS No. 2097860-57-4](/img/structure/B2609398.png)

2-环戊基-N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

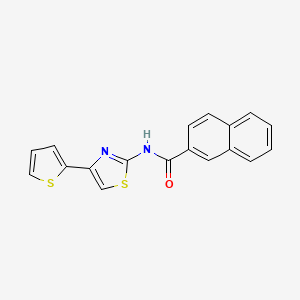

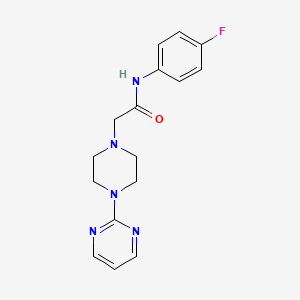

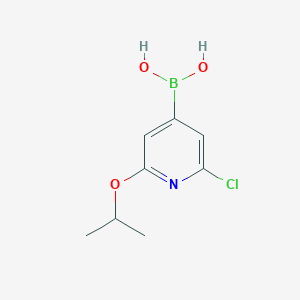

“2-cyclopentyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}acetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For instance, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .科学研究应用

腐蚀抑制

已研究了具有咪唑啉结构的化合物,类似于所提到的化合物,以了解其腐蚀抑制性能。例如,对咪唑啉衍生物进行的实验和理论研究表明,它们作为酸性介质中碳钢的腐蚀抑制剂是有效的。这项研究强调了氮原子和杂环的平面几何在促进与金属表面的配位中的重要性,这与“2-环戊基-N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}乙酰胺”的结构特征有关 (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

抗氧化活性

源于吡唑-乙酰胺的配位配合物的合成和表征显示出显着的抗氧化活性。这些配合物表现出清除自由基的能力,并具有还原铁离子的抗氧化能力。鉴于结构相似性,“2-环戊基-N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}乙酰胺”的衍生物可能表现出类似的抗氧化特性,这在材料科学和药理学中很有价值 (Chkirate 等,2019).

抗菌和抗肿瘤活性

对 2-羟基-6-甲基-7-(芳基氨基)-1,7-二氢嘌呤-8-酮的合成和抗菌活性研究揭示了咪唑衍生物在开发新型抗菌剂方面的潜力。该研究概述了合成对各种细菌具有潜在抗菌特性的化合物的过程,这可能与“2-环戊基-N-{2-[2-(1H-咪唑-1-基)乙氧基]乙基}乙酰胺”衍生物的活性有关 (Sharma, Sharma, & Rane, 2004)。此外,一些含有噻二唑部分的新型杂环已被评估其对棉铃虫的杀虫特性,表明其在害虫防治应用中的潜力 (Fadda 等,2017).

催化

已记录了咪唑基乙酰胺衍生物用作烯烃环氧化催化剂,展示了这些化合物在合成化学中的用途,特别是在使用过氧化氢等环保氧化剂从烯烃形成环氧化合物中。该应用强调了此类化合物在绿色化学和催化中的作用 (Serafimidou, Stamatis, & Louloudi, 2008).

作用机制

Target of Action

Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their structure and the specific biological activity they exhibit.

Mode of Action

The mode of action of imidazole derivatives can also vary widely. For example, some imidazole derivatives might interact with bacterial cell walls to exert an antibacterial effect, while others might inhibit specific enzymes to exert an anti-inflammatory or antitumor effect .

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets and modes of action. For example, an imidazole derivative that inhibits a specific enzyme might affect the biochemical pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can vary widely depending on their structure. Some imidazole derivatives might be well absorbed and distributed throughout the body, while others might be poorly absorbed or rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of imidazole derivatives can vary widely depending on their specific targets and modes of action. For example, an imidazole derivative that inhibits a specific enzyme might decrease the activity of that enzyme in cells, leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of imidazole derivatives can be influenced by a variety of environmental factors, such as pH, temperature, and the presence of other compounds .

属性

IUPAC Name |

2-cyclopentyl-N-[2-(2-imidazol-1-ylethoxy)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c18-14(11-13-3-1-2-4-13)16-6-9-19-10-8-17-7-5-15-12-17/h5,7,12-13H,1-4,6,8-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPKOZHSGLQSSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCOCCN2C=CN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)

![2-(Bicyclo[3.1.0]hex-2-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2609317.png)

![N-(3,4-dimethylphenyl)-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2609322.png)